5-hydroxy-1-methylpiperidine-2-carboxylic acid, Mixture of diastereomers
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Overview
Description
5-hydroxy-1-methylpiperidine-2-carboxylic acid, mixture of diastereomers, is a compound that belongs to the class of piperidine carboxylic acids. This compound is characterized by the presence of a hydroxyl group at the 5th position, a methyl group at the 1st position, and a carboxylic acid group at the 2nd position of the piperidine ring. The term “mixture of diastereomers” indicates that the compound exists as a mixture of stereoisomers that are not mirror images of each other.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-hydroxy-1-methylpiperidine-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of 1-methylpiperidine with a suitable oxidizing agent to introduce the hydroxyl group at the 5th position. The carboxylic acid group can be introduced through a subsequent carboxylation reaction. The reaction conditions typically involve the use of solvents such as dichloromethane or ethanol, and catalysts such as palladium or platinum.
Industrial Production Methods
In an industrial setting, the production of 5-hydroxy-1-methylpiperidine-2-carboxylic acid may involve large-scale synthesis using continuous flow reactors. This method allows for better control of reaction conditions and higher yields. The use of automated systems and advanced analytical techniques ensures the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
5-hydroxy-1-methylpiperidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to form an alcohol.
Substitution: The hydroxyl and carboxylic acid groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products
Oxidation: Formation of 5-oxo-1-methylpiperidine-2-carboxylic acid.
Reduction: Formation of 5-hydroxy-1-methylpiperidine-2-methanol.
Substitution: Formation of various substituted piperidine derivatives.
Scientific Research Applications
5-hydroxy-1-methylpiperidine-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential role in biological processes and as a ligand for receptor binding studies.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-hydroxy-1-methylpiperidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and carboxylic acid groups play a crucial role in binding to these targets, leading to the modulation of biological pathways. The exact pathways and targets may vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 5-hydroxy-2-methylpiperidine-1-carboxylic acid
- 1-hydroxy-5-methylpiperidine-2-carboxylic acid
- 2-hydroxy-1-methylpiperidine-5-carboxylic acid
Uniqueness
5-hydroxy-1-methylpiperidine-2-carboxylic acid is unique due to its specific substitution pattern on the piperidine ring. This unique arrangement of functional groups imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
Molecular Formula |
C7H13NO3 |
---|---|
Molecular Weight |
159.18 g/mol |
IUPAC Name |
5-hydroxy-1-methylpiperidine-2-carboxylic acid |
InChI |
InChI=1S/C7H13NO3/c1-8-4-5(9)2-3-6(8)7(10)11/h5-6,9H,2-4H2,1H3,(H,10,11) |
InChI Key |
NRZANDVLPFFADK-UHFFFAOYSA-N |
Canonical SMILES |
CN1CC(CCC1C(=O)O)O |
Origin of Product |
United States |
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